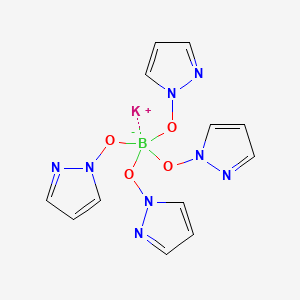![molecular formula C24H27ClN8O3 B13775942 8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one CAS No. 73987-30-1](/img/structure/B13775942.png)
8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one is a complex organic compound that combines a purine derivative with a quinazolinone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1,3-dimethyl-7H-purine-2,6-dione typically involves the chlorination of theophylline, followed by methylation. The quinazolinone derivative is synthesized through a multi-step process involving the reaction of 2-aminobenzamide with pyridine-2-carboxylic acid, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
the synthesis likely involves standard organic synthesis techniques, including the use of solvents like dimethylformamide (DMF) and reagents such as potassium carbonate and iodoethane .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring.
Reduction: Reduction reactions can occur at the quinazolinone moiety.
Substitution: The chlorine atom in the purine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted purine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate .
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its purine moiety is similar to that of many biologically active molecules, making it a candidate for drug development .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the production of high-value products .
Wirkmechanismus
The mechanism of action of 8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The purine moiety can inhibit enzymes such as phosphodiesterases, while the quinazolinone structure can interact with various receptors and enzymes. These interactions lead to the modulation of cellular pathways, resulting in the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound is similar in structure but lacks the quinazolinone moiety.
8-chloro-1,3-dimethyl-7-phenyl-1H-purine-2,6(3H,7H)-dione: This compound has a phenyl group instead of the quinazolinone structure.
8-chlorotheophylline: A simpler derivative of theophylline with similar purine structure.
Uniqueness
The uniqueness of 8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one lies in its combination of a purine and quinazolinone structure. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
73987-30-1 |
|---|---|
Molekularformel |
C24H27ClN8O3 |
Molekulargewicht |
511.0 g/mol |
IUPAC-Name |
8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one |
InChI |
InChI=1S/C17H20N4O.C7H7ClN4O2/c1-20(2)11-12-21-15-9-4-3-7-13(15)17(22)19-16(21)14-8-5-6-10-18-14;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-10,16H,11-12H2,1-2H3,(H,19,22);1-2H3,(H,9,10) |
InChI-Schlüssel |
JUCWBRSNGVEQRG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


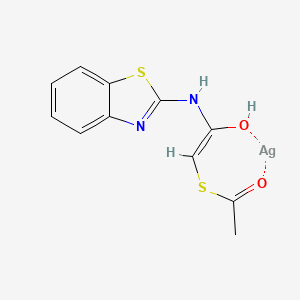
![Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate](/img/structure/B13775864.png)
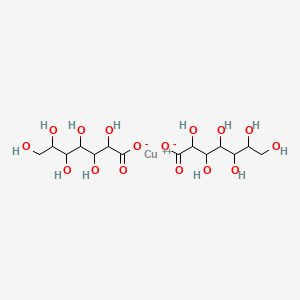
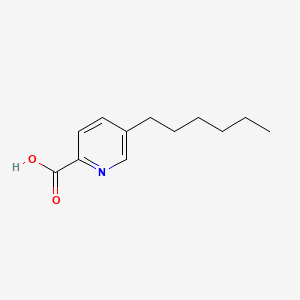
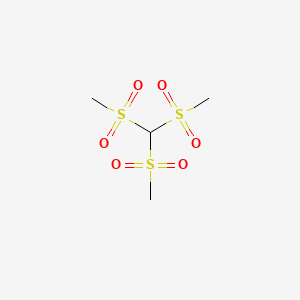
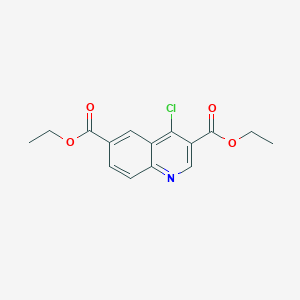
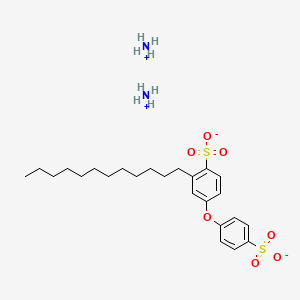
![Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]-](/img/structure/B13775898.png)
![3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride](/img/structure/B13775901.png)
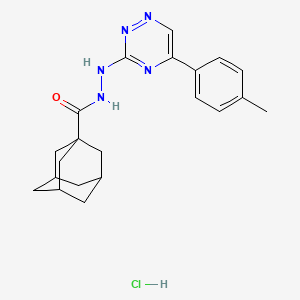

![benzo[c]acridin-7-ylmethanol](/img/structure/B13775924.png)
